2-Fluoro-4-(3-methylphenyl)benzoic acid
Overview
Description
“2-Fluoro-4-(3-methylphenyl)benzoic acid” is a chemical compound with the IUPAC name 3’-fluoro-4’-methyl [1,1’-biphenyl]-2-carboxylic acid . It has a molecular weight of 230.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11FO2/c1-9-6-7-10 (8-13 (9)15)11-4-2-3-5-12 (11)14 (16)17/h2-8H,1H3, (H,16,17) . This indicates the presence of a fluoro group and a methyl group on the phenyl ring of the benzoic acid.Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.24 g/mol . Other physical and chemical properties specific to “2-Fluoro-4-(3-methylphenyl)benzoic acid” are not available in the retrieved sources.Scientific Research Applications
Synthesis and Application in Organic Chemistry
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, highlighting the use of diazotization and cross-coupling reactions. This process showcases the broader utility of fluoro-benzoic acid derivatives in synthesizing compounds with significant pharmacological properties (Qiu et al., 2009).
Fluorescent Chemosensors
- The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol compounds for detecting various analytes, including metal ions and anions. This review underscores the importance of benzoic acid derivatives in creating sensitive and selective sensors for environmental and biological monitoring (Roy, 2021).
Environmental Degradation and Advanced Oxidation Processes
- A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs), demonstrating the utility of benzoic acid derivatives in understanding the degradation pathways and by-products of pharmaceutical compounds, with implications for environmental safety and pollution control (Qutob et al., 2022).
Benzoxaboroles in Biomedical Applications
- A review covering the synthesis, properties, and applications of benzoxaboroles, highlighting their biological activity and potential in clinical trials as therapeutic agents. This suggests the potential of benzoic acid derivatives in contributing to the development of new medications with broad applications (Adamczyk-Woźniak et al., 2009).
Benzoic Acid as Food and Feed Additives
- A study on the use of benzoic acid as an antibacterial and antifungal preservative, exploring its role in promoting gut functions and health. This indicates the importance of benzoic acid derivatives in food safety and animal health (Mao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-(3-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNUTPBGWJQWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681176 | |
Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-methylphenyl)benzoic acid | |
CAS RN |
1183946-65-7 | |
Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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